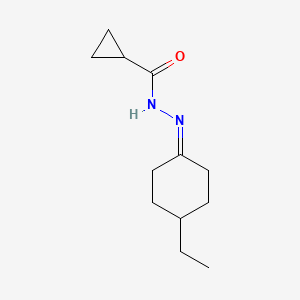
N'-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide is a compound that belongs to the class of cyclopropane carbohydrazides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and herbicidal properties . The unique structure of cyclopropane rings makes them highly reactive and versatile intermediates in organic synthesis .
准备方法
The synthesis of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide typically involves the condensation of cyclopropanecarbohydrazide with 4-ethylcyclohexanone. The reaction is usually carried out in the presence of a catalyst such as zinc oxide nanoparticles (ZnO NP) in ethanol . The process involves multiple steps, including the preparation of the key intermediate 2-(furan-2-yl)cyclopropanecarbohydrazide, which is then condensed with various aldehydes to form the final product .
化学反应分析
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form various derivatives.
科学研究应用
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
作用机制
The mechanism of action of N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
相似化合物的比较
N’-(4-ethylcyclohexylidene)cyclopropanecarbohydrazide can be compared with other cyclopropane carbohydrazides, such as:
- N’-(4-methylcyclohexylidene)cyclopropanecarbohydrazide
- N’-(4-chlorophenyl)ethylidene)cyclopropanecarbohydrazide
- 2-(2,4-Dichlorophenoxy)-N’-(4-ethylcyclohexylidene)propanehydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity .
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
N-[(4-ethylcyclohexylidene)amino]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c1-2-9-3-7-11(8-4-9)13-14-12(15)10-5-6-10/h9-10H,2-8H2,1H3,(H,14,15) |
InChI 键 |
LKQZPGNTUIFHFO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(=NNC(=O)C2CC2)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


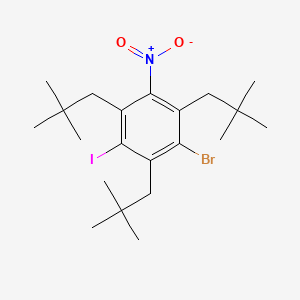
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
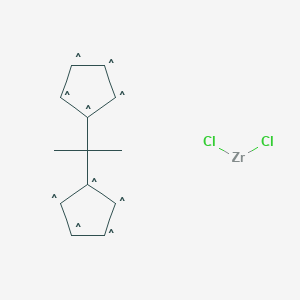
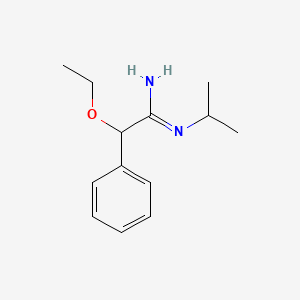
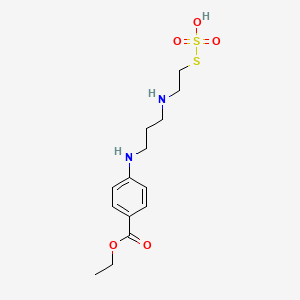
![Benzimidazo[2,1-b]benzo[lmn]perimidino[1,2-j][3,8]phenanthroline-8,11-dione](/img/structure/B13825943.png)
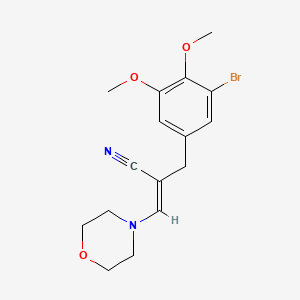
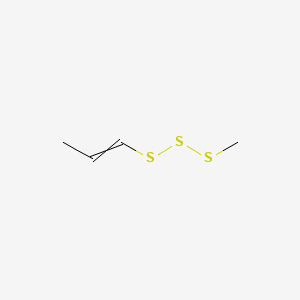
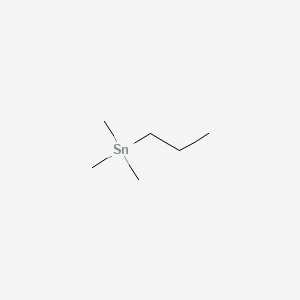
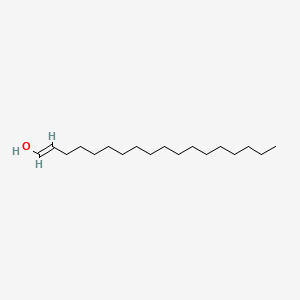
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
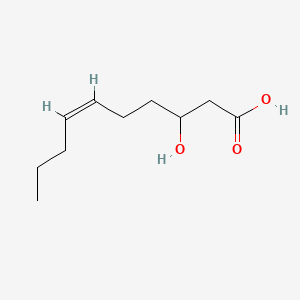
![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
